molecular formula C13H12ClNOS2 B4543148 4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4543148
M. Wt: 297.8 g/mol
InChI Key: GCJFRPXWYVMECV-FLIBITNWSA-N
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Description

Synthesis Analysis

Thiazolidinones are synthesized through various methods, including the Knoevenagel condensation of 2,4-thiazolidinedione or rhodanine with aromatic aldehydes in the presence of tetrabutylammonium hydroxide/H2O-EtOH, which affords corresponding products in high yields. Additionally, the one-pot, simple, and facile synthesis of derivatives through novel three-component reactions, including reactions of 2-chlorobenzothiazole, benzyl bromides, and phenols under reflux and catalyst-free conditions, is noteworthy for its efficiency and excellent yields (Khazaei et al., 2014); (Nassiri, 2023).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis along with computational studies have been utilized to characterize thiazolidinone derivatives. X-ray single crystal diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory have been applied to understand the geometric parameters, which are in good agreement with X-ray diffraction data. The molecule exhibits non-planar structures with intramolecular contacts such as C-H···O, C-H···S, and C-H···Cl, indicating complex molecular interactions (Khelloul et al., 2016).

Chemical Reactions and Properties

The reactivity of thiazolidinone derivatives towards different chemical reagents highlights their versatile chemical properties. For instance, reactions with primary and secondary amines have facilitated the fast and convenient synthesis of 1,2,5-thiadiazoles, 2-iminothioacetamides, and 2-oxoacetamides, demonstrating the compound’s significant synthetic utility (Konstantinova et al., 2010).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and quantum chemical calculations, which provide insights into the compound’s behavior under different conditions.

Chemical Properties Analysis

Quantum chemical analyses, including FT-IR, FT-Raman spectroscopy, and molecular docking studies, have been employed to investigate the vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters of thiazolidinone derivatives. Such studies reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization, offering a comprehensive understanding of the molecule’s chemical reactivity and selectivity (Venil et al., 2021).

properties

IUPAC Name

(4Z)-4-[(3-chlorophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c1-2-6-17-13-15-11(12(16)18-13)8-9-4-3-5-10(14)7-9/h3-5,7-8H,2,6H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFRPXWYVMECV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC(=CC=C2)Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC(=CC=C2)Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(3-chlorophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

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